molecular formula C14H16BrN3OS B2483877 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 897473-97-1

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2483877
CAS No.: 897473-97-1
M. Wt: 354.27
InChI Key: DLXARWSOUGLDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C14H16BrN3OS and its molecular weight is 354.27. The purity is usually 95%.
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Scientific Research Applications

  • Anti-tumor and Anti-angiogenic Properties :

    • A study by Al‐Ghorbani et al. (2016) synthesized a series of compounds related to your query and found that one compound with a bromo group exhibited promising antiproliferative efficacy against Dalton's lymphoma ascites cells. This compound also showed increased tumor suppression through inhibition of angiogenesis in an in-vivo model (Al‐Ghorbani et al., 2016).
  • Anticancer and Anti-inflammatory Activity :

    • Ghule et al. (2013) synthesized derivatives of benzothiazole linked by acetamido bridge to tetrahydropyrimidine and found that some compounds showed selective influence on cancer cell lines, and others exhibited excellent anti-inflammatory activity (Ghule et al., 2013).
  • Anti-acetylcholinesterase Activity :

    • A study by Mohsen et al. (2014) synthesized benzothiazole derivatives with piperazine and thiocarbamate moieties, evaluating their potential as anticholinesterase agents. Some compounds were identified as anticholinesterase active due to their inhibitory effect when compared with Donepezil (Mohsen et al., 2014).
  • Antiviral Activity :

    • Al-Soud et al. (2010) synthesized a series of derivatives and evaluated their in vitro antiproliferative activity against human tumor-derived cell lines. While some compounds showed remarkable effects on specific cell lines, they did not exhibit activity against HIV-1 and HIV-2 (Al-Soud et al., 2010).
  • Antimicrobial Activity :

    • Patel and Baldaniya (2016) synthesized triazine derivatives containing benzothiazole and evaluated them for antimicrobial activity against strains of Gram-positive and Gram-negative bacteria (Patel and Baldaniya, 2016).
  • Anti-Tubercular Activity :

    • Naidu et al. (2016) synthesized derivatives involving benzothiazole and evaluated them for in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. Some compounds exhibited moderate to good anti-tubercular activity (Naidu et al., 2016).
  • Synthesis and Structural Characterization :

    • Said et al. (2020) reported an efficient microwave-assisted synthesis of a derivative and characterized it using various spectroscopic techniques. The study provides insights into the molecular structure and potential applications (Said et al., 2020).
  • Antidepressant Properties :

    • Silanes et al. (2004) synthesized compounds derived from benzothiazole and evaluated them for their affinity to 5-HT(1A) serotonin receptors and serotonin reuptake inhibition, showing promising results as potential antidepressant drugs (Silanes et al., 2004).

Safety and Hazards

  • Regulatory Compliance : Comply with safety regulations and guidelines .

Future Directions

  • Clinical Trials : Assess its efficacy and safety in vivo .

Properties

IUPAC Name

1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3OS/c1-2-13(19)17-5-7-18(8-6-17)14-16-11-4-3-10(15)9-12(11)20-14/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXARWSOUGLDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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